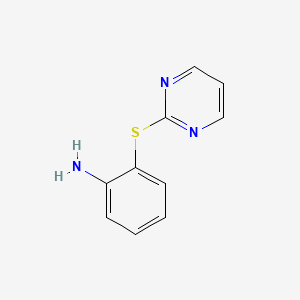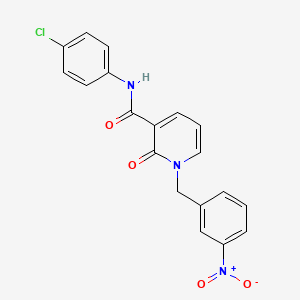
4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a synthetic organic compound with the molecular formula C19H23NO2S and a molecular weight of 329.46 g/mol. This compound is characterized by the presence of an isopropoxy group, a thiophene ring, and a cyclopentyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiophene-containing compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Thiophene-containing compounds have been reported to exhibit various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentyl intermediate: The cyclopentyl group is introduced through a cyclization reaction, often using a cyclopentanone derivative.
Introduction of the thiophene ring: The thiophene ring is incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.
Attachment of the isopropoxy group: The isopropoxy group is introduced through an etherification reaction, typically using isopropyl alcohol and an appropriate base.
Formation of the benzamide core: The final step involves the formation of the benzamide core through an amide coupling reaction, using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide analogs: Compounds with similar structures but different substituents on the benzamide core or the thiophene ring.
Other benzamide derivatives: Compounds with a benzamide core but different functional groups, such as 4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-propan-2-yloxy-N-(1-thiophen-2-ylcyclopentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(2)22-16-9-7-15(8-10-16)18(21)20-19(11-3-4-12-19)17-6-5-13-23-17/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLYHNNEUIQECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B2884219.png)
![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)


![2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2884224.png)

![1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one](/img/structure/B2884229.png)

![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2884233.png)
![Spiro[5.5]undecane-2-carboxylic acid](/img/structure/B2884234.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2884238.png)
![N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2884239.png)


